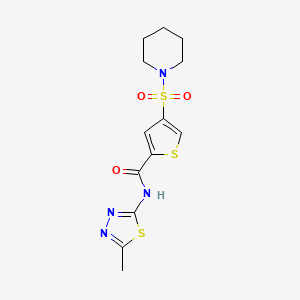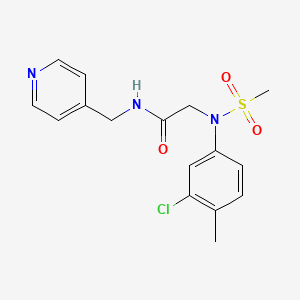![molecular formula C17H18N2OS B5520516 N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide](/img/structure/B5520516.png)
N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide, also known as MBPPH, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MBPPH belongs to the class of hydrazide compounds and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide is not yet fully understood. However, it has been suggested that N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide has also been found to inhibit the activity of certain enzymes involved in the progression of cancer.
Biochemical and Physiological Effects:
N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide has also been found to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide is also stable under normal laboratory conditions. However, N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide has some limitations, such as its low solubility in water, which can affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide. One area of interest is the development of N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential of N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide as an anticancer agent. Further studies are also needed to elucidate the exact mechanism of action of N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide and its potential side effects.
In conclusion, N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide involves the condensation reaction between 4-(methylthio)benzaldehyde and 3-phenylpropanohydrazide in the presence of a suitable catalyst. The reaction yields a yellow crystalline product that is purified through recrystallization.
Aplicaciones Científicas De Investigación
N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide has also been investigated for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-21-16-10-7-15(8-11-16)13-18-19-17(20)12-9-14-5-3-2-4-6-14/h2-8,10-11,13H,9,12H2,1H3,(H,19,20)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYLZIYPAUDJJL-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5520443.png)
![2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5520454.png)

![1-cyclopropyl-N-methyl-5-oxo-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5520481.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5520490.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-ethyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520497.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5520508.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5520519.png)
![3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520523.png)



![N-(4-ethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5520542.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5520548.png)